Precursor Conversion Efficiency: Enzymatic Generation of 2-Methyl-3-Furanthiol from Thioacetate
The acetic acid complex serves as a stabilized precursor for the potent flavor compound 2-methyl-3-furanthiol. A direct head-to-head study demonstrated that enzymatic hydrolysis of S-3-(2-methylfuryl) thioacetate (structurally analogous to the target compound) using Candida rugosa lipase produces 2-methyl-3-furanthiol with an optimal yield of 88% after 15 minutes at room temperature and pH 5.8 [1]. This reaction efficiency provides a quantifiable metric for assessing the precursor's functional utility.
| Evidence Dimension | Enzymatic conversion yield to active thiol |
|---|---|
| Target Compound Data | 88% yield of 2-methyl-3-furanthiol after 15 minutes |
| Comparator Or Baseline | S-2-furfuryl thioacetate (structural analog) yields 80% after 1 hour |
| Quantified Difference | Higher yield (88% vs 80%) achieved in 4x shorter reaction time |
| Conditions | Room temperature, pH 5.8, Candida rugosa lipase in aqueous medium |
Why This Matters
This data enables formulators to design controlled flavor release systems with predictable kinetic profiles, a critical parameter for processed food applications where timing of aroma development is essential.
- [1] Bel Rhlid R, Matthey-Doret W, Blank I, Fay LB, Juillerat MA. Lipase-assisted generation of 2-methyl-3-furanthiol and 2-furfurylthiol from thioacetates. J Agric Food Chem. 2002;50(14):4087-4090. doi:10.1021/jf0202335 View Source
